CYP2D6 Inhibition Profile: Low Liability Relative to Other Drug-Metabolizing Enzyme Targets
In an in vitro cytochrome P450 inhibition panel using baculovirus-infected insect cell microsomes expressing human CYP2D6, 2-(4-Trifluoromethyl-pyrimidin-2-YL)-ethylamine exhibited an IC50 >40,000 nM (i.e., >40 µM) [1]. This value indicates essentially no meaningful inhibition of CYP2D6 at pharmacologically relevant concentrations. While direct head-to-head comparator data for the same assay and compound set are not publicly available, this IC50 can be benchmarked against the class-level observation that many trifluoromethylpyrimidine-based diaminopyrimidines show significant CYP inhibition or reactive metabolite formation [2].
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | >40,000 nM (>40 µM) |
| Comparator Or Baseline | No direct comparator in same assay; class-level baseline: many trifluoromethylpyrimidine diaminopyrimidines exhibit reactive metabolite liability |
| Quantified Difference | Not directly quantifiable; >40 µM IC50 represents negligible CYP2D6 inhibition |
| Conditions | Inhibition of CYP2D6 (human) expressed in baculovirus-infected insect cell microsomes |
Why This Matters
This low CYP2D6 inhibition liability reduces the probability of drug-drug interaction flags during early-stage screening, potentially allowing this scaffold to advance further than analogs that trigger significant CYP inhibition.
- [1] BindingDB. BDBM50436107 (CHEMBL2397415). CYP2D6 Inhibition Data. View Source
- [2] Walker DP, Bi FC, Kalgutkar AS, et al. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorg Med Chem Lett. 2008;18(23):6071-6077. View Source
